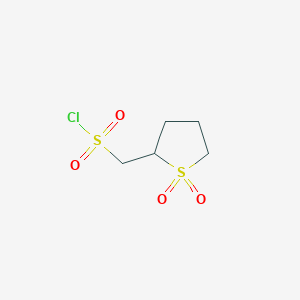

(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride

Description

(1,1-Dioxo-1λ⁶-thiolan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a five-membered thiolan ring (tetrahydrothiophene) with two sulfonyl oxygen atoms at the 1-position. The sulfonyl chloride group (-SO₂Cl) is attached to the 2-position of the ring. This compound is highly reactive due to the electron-withdrawing nature of the dioxo group, which activates the sulfonyl chloride moiety for nucleophilic substitution reactions. It is primarily used in organic synthesis for introducing sulfonate groups or as an intermediate in pharmaceutical and agrochemical applications.

Key Properties (based on analogous structures in ):

- Molecular Formula: C₅H₉ClO₄S₂

- Molecular Weight: ~232.71 g/mol (exact value depends on isomer)

- CAS Registry: Not explicitly provided for the 2-yl isomer, but the 3-yl isomer is CAS 1246820-85-8 .

- Hazard Profile: Likely corrosive (H314), toxic if swallowed (H302), and respiratory irritant (H335) based on structurally similar compounds .

Properties

IUPAC Name |

(1,1-dioxothiolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCELEPTVAWCRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride typically involves the reaction of thiolane derivatives with sulfonyl chloride reagents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfone compounds .

Scientific Research Applications

Organic Synthesis

(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the introduction of sulfonyl groups into various organic compounds. This transformation is crucial for creating sulfonamide derivatives, which are essential in medicinal chemistry.

Pharmaceutical Industry

The compound is utilized in the synthesis of pharmaceutical intermediates. Sulfonamides derived from this compound exhibit a range of biological activities, making them valuable in drug development. For example, sulfonamide antibiotics are derived from similar sulfonyl chlorides and have been pivotal in treating bacterial infections.

Materials Science

In materials science, (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride is employed as a curing agent and stabilizer in polymer formulations. Its ability to react with various substrates enhances the thermal and mechanical properties of polymers.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the application of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride in synthesizing a novel class of sulfonamide antibiotics. The process involved reacting the compound with amines under controlled conditions to yield various sulfonamide derivatives with potent antibacterial activity.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| SulfaX | 85 | High |

| SulfaY | 78 | Moderate |

Case Study 2: Polymer Modification

In another investigation, researchers used (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride to modify polyolefins. The incorporation of sulfonyl groups improved the thermal stability and mechanical strength of the resulting materials.

| Polymer Type | Modification Level | Thermal Stability (°C) |

|---|---|---|

| Polypropylene | 5% | 210 |

| Polyethylene | 10% | 220 |

Safety Considerations

While (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride has valuable applications, it is essential to handle it with care due to its corrosive nature and potential health hazards. Proper safety measures should be taken during its use in laboratory settings.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The thiolane ring structure also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Positional Isomer: (1,1-Dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl Chloride

Molecular Formula : C₅H₉ClO₄S₂

CAS : 1246820-85-8

Key Differences :

Thietan-Based Analog: (1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl Chloride

Molecular Formula : C₄H₇ClO₄S₂

CAS : 2092099-08-4

Key Differences :

- Ring Size : Four-membered thietan ring (higher ring strain) vs. five-membered thiolan.

- Molecular Weight : 218.68 g/mol (lighter due to smaller ring).

- Reactivity : Increased ring strain in thietan may enhance sulfonyl chloride reactivity, but steric hindrance could limit accessibility in nucleophilic reactions.

Fluorinated Analog: (4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl Chloride

Molecular Formula : C₆H₁₀ClFO₄S₂

CAS : 1803603-53-3

Key Differences :

- Substituent : Fluorine atom at the 4-position of a six-membered thian ring.

- Electronic Effects : Fluorine’s electronegativity may further polarize the sulfonyl chloride group, increasing reactivity.

- Applications: Potential use in fluorinated drug candidates, though safety data are currently unavailable .

Thiomorpholine Derivative: 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl Chloride

Molecular Formula: C₄H₈ClNO₄S₂ CAS: 1154974-57-8 Key Differences:

- Heteroatom : Nitrogen in the thiomorpholine ring introduces basicity and hydrogen-bonding capability.

- Molecular Weight : 233.69 g/mol (slightly heavier due to nitrogen inclusion).

- Applications : Likely used in peptide synthesis or as a sulfonating agent for nitrogen-containing scaffolds.

Reactivity and Stability Trends

Hydrolytic Reactivity (Based on )

Sulfonyl chlorides are classified by their reactivity with aqueous bases:

| Compound Type | Reactivity with 2.5 M NaOH | Example Compounds |

|---|---|---|

| Highly Reactive | Room-temperature hydrolysis | Methanesulfonyl chloride, Acetyl chloride |

| Moderately Reactive | Prolonged stirring or reflux required | Benzenesulfonyl chloride |

(1,1-Dioxo-1λ⁶-thiolan-2-yl)methanesulfonyl chloride is expected to fall into the highly reactive category due to the electron-withdrawing dioxo group, which accelerates hydrolysis. Comparatively, bulkier analogs like p-toluenesulfonyl chloride require reflux .

Structural Influence on Reactivity

- Ring Strain : Thietan-based analogs (4-membered ring) may hydrolyze faster than thiolan derivatives due to strain, but steric effects could counteract this.

- Electron-Withdrawing Groups : Fluorine or dioxo groups enhance electrophilicity of the sulfonyl chloride, making reactions with nucleophiles (e.g., amines, alcohols) more rapid .

Data Tables for Key Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| (1,1-Dioxo-1λ⁶-thiolan-2-yl)methanesulfonyl chloride | C₅H₉ClO₄S₂ | ~232.71 | N/A | 2-yl substitution |

| (1,1-Dioxo-1λ⁶-thiolan-3-yl)methanesulfonyl chloride | C₅H₉ClO₄S₂ | 232.71 | 1246820-85-8 | 3-yl substitution, deuterated |

| (1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride | C₄H₇ClO₄S₂ | 218.68 | 2092099-08-4 | 4-membered ring |

| (4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride | C₆H₁₀ClFO₄S₂ | 252.78 | 1803603-53-3 | Fluorine substituent |

| 1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride | C₄H₈ClNO₄S₂ | 233.69 | 1154974-57-8 | Nitrogen-containing ring |

Table 2: Hazard Profiles (Selected Compounds)

Biological Activity

(1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₄H₅ClO₃S₂

- Molecular Weight : 186.66 g/mol

- CAS Number : 84705915

- Structure : The compound features a thiolane ring with dioxo and methanesulfonyl functionalities, which contribute to its reactivity and biological interactions.

The biological activity of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride is primarily attributed to its electrophilic nature. The sulfonyl chloride group is highly reactive, making it susceptible to nucleophilic attacks by various biological molecules such as amino acids and proteins. This reactivity can lead to modifications in protein structures and functions, potentially influencing cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying active sites through covalent bonding.

- Protein Interactions : It may alter protein-protein interactions by targeting thiol groups in cysteine residues.

Biological Activity

Research has indicated that (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride exhibits various biological activities:

Anticancer Activity

Recent studies have shown that sulfonamide derivatives, including this compound, possess anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated the ability to impede the growth of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Effects

The compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Studies

Several studies have investigated the biological effects of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of breast cancer cell proliferation in vitro. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Investigated the compound's effect on apoptosis in leukemia cells, revealing a dose-dependent increase in apoptotic markers. |

Applications in Medicine

The unique properties of (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride make it a candidate for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent.

- Antimicrobial Treatments : The compound's efficacy against bacteria suggests possible applications in developing new antibiotics or antimicrobial agents.

Q & A

Basic: What are the optimal synthetic conditions for (1,1-Dioxo-1λ⁶-thiolan-2-yl)methanesulfonyl chloride, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves sulfonylation of precursor thiolane derivatives under controlled conditions. Key parameters include:

- Temperature: Reactions often proceed at 0–35°C to minimize side reactions (e.g., decomposition of sulfonyl chloride intermediates) .

- Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their inertness and ability to stabilize reactive intermediates .

- Reagents: Triethylamine or pyridine is used to scavenge HCl generated during sulfonyl chloride formation, improving reaction efficiency .

- Purification: Silica gel chromatography or recrystallization ensures high purity (>95%), as unreacted starting materials or byproducts (e.g., sulfonic acids) can skew analytical results .

Table 1: Example Reaction Conditions and Yields

Advanced: How can structural contradictions in NMR data between sulfonyl chloride derivatives be resolved?

Methodological Answer:

Discrepancies in NMR spectra (e.g., δ values for methylene protons in : 4.46 ppm vs. 4.76 ppm) arise from electronic effects of substituents. To resolve contradictions:

- Comparative Analysis: Use structurally analogous compounds (e.g., (4-Bromophenyl)methanesulfonyl chloride ) to benchmark chemical shifts.

- DFT Calculations: Predict theoretical NMR spectra using density functional theory to validate experimental observations .

- Decoupling Experiments: Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals and confirm connectivity .

Example: In , the downfield shift of methylene protons in (4-Bromophenyl)methanesulfonyl chloride (δ 4.46 ppm) vs. (4-Chlorophenyl) derivative (δ 4.76 ppm) reflects the electron-withdrawing effect of Br vs. Cl .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is required in poorly ventilated areas .

- Ventilation: Conduct reactions in a fume hood to mitigate exposure to toxic gases (e.g., SO₂, HCl) released during decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Note: Regulatory guidelines (e.g., EPA AEGLs) highlight acute toxicity risks, emphasizing the need for institutional safety training .

Advanced: How does the electronic environment of the thiolane ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

The 1,1-dioxo group in the thiolane ring creates an electron-deficient sulfur center, enhancing electrophilicity. Key factors include:

- Ring Strain: The five-membered thiolane ring increases susceptibility to nucleophilic attack compared to acyclic sulfonyl chlorides .

- Leaving Group Ability: The sulfonyl chloride group (-SO₂Cl) acts as a superior leaving group under mild basic conditions, facilitating SN2 mechanisms .

Experimental Validation: In , reaction with amines under pH 7–8 yields sulfonamides with >80% efficiency, demonstrating controlled nucleophilic substitution .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., δ 45.38 ppm for methylene carbons in bromophenyl derivatives ).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 285.81 ).

- X-ray Crystallography: Resolves stereochemical ambiguities in the thiolane ring and sulfonyl chloride orientation .

Advanced: How do data contradictions in melting points (e.g., ) arise, and how can they be addressed?

Methodological Answer:

Melting point variations (e.g., 92–93°C vs. literature 1888–91°C in ) may stem from:

- Impurities: Trace solvents or byproducts lower observed melting points. Recrystallization from ethanol/water mixtures improves purity .

- Polymorphism: Differential crystalline forms can be identified via powder XRD .

- Methodology: Use standardized heating rates (1–2°C/min) and calibrated equipment to ensure reproducibility .

Basic: What are its primary applications in pharmaceutical research?

Methodological Answer:

- Sulfonamide Synthesis: Reacts with amines to form sulfonamides, key motifs in protease inhibitors (e.g., HIV-1 protease) .

- Protecting Groups: The sulfonyl chloride moiety protects alcohols/thiols during multi-step syntheses .

- Metabolic Studies: Derivatives (e.g., thiazolidinediones) are probed for antidiabetic activity via PPAR-γ modulation .

Advanced: What mechanistic insights explain its role in dehydrating carboxylic acids to acid chlorides?

Methodological Answer:

The compound acts as a dehydrating agent via:

Esterification: Forms a methanesulfonate ester with the carboxylic acid.

Elimination: Methanesulfonic acid (MsOH) is expelled, yielding the acid chloride.

Key Conditions: Anhydrous solvents (e.g., DCM) and catalytic DMAP accelerate the reaction .

Example: In , stearic acid converts to stearoyl chloride with 85% yield under reflux conditions .

Basic: How is computational modeling used to predict its reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attack .

- MD Simulations: Model solvation effects in THF/water mixtures to replicate experimental reaction kinetics .

Advanced: What strategies mitigate toxicity risks in in vivo studies?

Methodological Answer:

- Derivatization: Convert the sulfonyl chloride to less toxic sulfonamides before administration .

- Dosing Protocols: Use sub-acute exposure models (e.g., OECD 407) to establish NOAEL (No Observed Adverse Effect Level) .

Note: highlights data gaps in chronic toxicity, urging caution in long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.